(3S,6R)-3-Isopropyl-6-methylazepan-2-one
Description
“(3S,6R)-3-Isopropyl-6-methylazepan-2-one” is a seven-membered lactam (azepan-2-one) featuring a chiral isopropyl group at the C-3 position and a methyl group at the C-6 position. Its stereochemistry was determined using nuclear Overhauser effect (NOE) correlations and the modified Mosher method, which confirmed the 3S and 6R configurations . The compound’s molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.27 g/mol. Its structure is characterized by a rigid azepanone ring, where the isopropyl and methyl substituents influence conformational stability and intermolecular interactions.
Properties
CAS No. |
114048-88-3 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(3S,6R)-6-methyl-3-propan-2-ylazepan-2-one |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-11-10(9)12/h7-9H,4-6H2,1-3H3,(H,11,12)/t8-,9+/m1/s1 |
InChI Key |
XTGVNDCCKLFHJY-BDAKNGLRSA-N |
SMILES |
CC1CCC(C(=O)NC1)C(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)NC1)C(C)C |
Canonical SMILES |
CC1CCC(C(=O)NC1)C(C)C |
Synonyms |
2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares (3S,6R)-3-Isopropyl-6-methylazepan-2-one with structurally related azepan-2-one derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.
Structural Analogues and Stereoisomers
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
- Molecular Weight : 247.34 g/mol (vs. 169.27 g/mol for the target compound).
- Substituents : Ethyl and 3-hydroxyphenyl groups at C-3, with an N-methyl group.
- Key Differences : The hydroxyphenyl group introduces aromaticity and hydrogen-bonding capacity, enhancing polarity compared to the target compound’s aliphatic isopropyl group .
(3R,6S)-3-Isopropyl-6-methylazepan-2-one Stereochemistry: Enantiomeric configuration (3R,6S) vs. (3S,6R).
6-Methylazepan-2-one
- Substituents : Lacks the C-3 isopropyl group.
- Impact : Reduced steric hindrance and lipophilicity compared to the target compound.
3-Isopropylazepan-2-one Substituents: No methyl group at C-6. Effect: Altered ring conformation due to the absence of C-6 methyl stabilization.
Physicochemical Properties
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